(+)-Matairesinol
CAS No.: 120409-94-1
Cat. No.: VC21339884
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 120409-94-1 |
---|---|
Molecular Formula | C20H22O6 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
Standard InChI | InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 |
Standard InChI Key | MATGKVZWFZHCLI-CABCVRRESA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O |
SMILES | COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O |
Canonical SMILES | COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O |
Chemical Structure and Properties
(+)-Matairesinol is classified as a dibenzylbutyrolactone lignan, a subclass of furanoid lignans within the broader category of phenylpropanoids. Its molecular formula is C20H22O6 with a molecular weight of 358.4 g/mol . Structurally, it features a gamma-butyrolactone ring (oxolan-2-one) substituted at positions 3 and 4 by 4-hydroxy-3-methoxybenzyl groups . The full IUPAC name is (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one .
The key distinguishing feature of (+)-matairesinol compared to its enantiomer is its positive optical rotation, reflecting its specific three-dimensional configuration. While both enantiomers share identical chemical formulas and functional groups, they differ in their spatial arrangement, resulting in distinct interactions with biological systems and chiral environments.
Table 1: Chemical Properties of (+)-Matairesinol
Property | Description |
---|---|
Chemical Formula | C20H22O6 |
Molecular Weight | 358.4 g/mol |
IUPAC Name | (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
Chemical Classification | Dibenzylbutyrolactone lignan |
Optical Rotation | Positive (dextrorotatory) |
Stereochemistry | R configuration at positions 3 and 4 |
Functional Groups | Hydroxyl, methoxy, lactone |
Synthesis and Enantiomeric Separation
Due to its limited natural abundance, (+)-matairesinol for research purposes is primarily obtained through chemical synthesis. According to the literature, (+)-matairesinol can be synthesized using the method developed by Brown and Daugan, with modifications to optimize yield . This synthetic approach involves:
-
Synthesis of methyl 2-carboxymethyl-3-(4-hydroxy-3-methoxyphenyl)propionate
-
Reduction using a reducing agent prepared in situ from n-butyllithium and diisobutyllithium aluminium hydride
-
Further chemical modifications to achieve the final lactone structure
Initially, these methods typically produce racemic mixtures (±)-matairesinol containing both enantiomers. Separation of the pure (+) enantiomer requires chiral chromatography techniques. Researchers have successfully employed Chiralcel OD columns to resolve racemic matairesinol into its separate enantiomeric forms . This technique allows for the isolation of pure (+)-matairesinol for research purposes, enabling studies on its specific properties and biological activities.
Feature | (+)-Matairesinol | (-)-Matairesinol |
---|---|---|
Natural Occurrence | Rare in natural sources | Predominant form in plants |
Biosynthesis | Not readily formed in plant enzymatic systems | Formed via stereoselective enzymatic processes |
Obtainment | Primarily through chemical synthesis and separation | Can be isolated from natural sources or synthesized |
Research Focus | Limited studies on specific biological activities | More extensively studied due to natural prevalence |
Structural Configuration | (3R,4R) configuration | (3S,4S) configuration |
Analytical Methods for Detection and Quantification
The detection and quantification of (+)-matairesinol in research settings relies on sophisticated analytical techniques due to the need to distinguish between enantiomers with identical chemical properties but different spatial configurations.
High-performance liquid chromatography (HPLC) with chiral columns represents the primary method for separating and quantifying (+)-matairesinol. Specifically, Chiralcel OD columns have been successfully employed for this purpose . The enantiomeric resolution can be visualized through both UV detection and radiochemical detection when working with radiolabeled compounds.
For structural confirmation and further analysis, techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide valuable data. These methods can help confirm the identity and purity of isolated (+)-matairesinol samples, though they generally cannot distinguish between enantiomers without the use of chiral derivatizing agents or chiral solvents.
Current Research Applications
The primary research value of (+)-matairesinol lies in comparative studies with its (-) counterpart. Such studies provide insights into the relationship between stereochemistry and biological activity, which has important implications for drug development and understanding natural product biochemistry.
In studies of Forsythia intermedia, researchers used both enantiomers to investigate the stereoselective nature of lignan biosynthesis . Their findings that only the (-) enantiomer is produced in these plant tissues highlights the importance of stereochemistry in natural biosynthetic pathways and raises questions about the potential evolutionary significance of this selectivity.
Beyond its role in basic research, (+)-matairesinol serves as a valuable reference compound for analytical method development and validation. Its distinct chromatographic properties compared to the (-) enantiomer make it useful for developing and testing methods for enantiomeric separation and analysis.
Table 3: Research Applications of (+)-Matairesinol
Application Area | Description |
---|---|
Stereochemical Studies | Investigation of structure-activity relationships and the impact of stereochemistry on biological function |
Analytical Method Development | Reference compound for developing chiral separation techniques |
Comparative Pharmacology | Assessment of differential biological activities compared to (-)-matairesinol |
Biosynthetic Pathway Research | Tool for studying stereoselective enzymatic processes in plants |
Medical Chemistry | Template for developing novel therapeutic compounds with optimized stereochemistry |
Future Research Directions
Given the limited specific research on (+)-matairesinol, several promising directions for future investigation emerge:
-
Comparative evaluation of the anticancer properties of (+)- and (-)-matairesinol, particularly in hormone-dependent cancers such as breast and prostate cancer, where the general form of matairesinol has shown promise .
-
Investigation of potential differences in metabolism between the enantiomers, especially regarding conversion to enterolignans in mammalian systems.
-
Exploration of structure-activity relationships through the synthesis and testing of (+)-matairesinol derivatives with modified functional groups.
-
Development of more efficient synthetic routes and enantiomeric separation techniques to facilitate larger-scale production of pure (+)-matairesinol for research purposes.
-
Examination of the potential differential effects of the enantiomers on key signaling pathways, such as the PI3K-Akt and MAPK pathways identified in recent research .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume